A Technical Guide to 5-Iodoimidazo[1,5-a]pyridine: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
A Technical Guide to 5-Iodoimidazo[1,5-a]pyridine: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 5-Iodoimidazo[1,5-a]pyridine (CAS 1060812-82-9), a key heterocyclic building block in modern organic synthesis. We will delve into its chemical properties, provide detailed protocols for its synthesis, and explore its utility as a versatile substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary drug discovery and materials science.
Introduction: The Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1][2] Its unique electronic properties and structural rigidity make it an attractive scaffold for the development of novel pharmaceuticals, agrochemicals, and organic electronics.[3] The introduction of a halogen, such as iodine, at the 5-position unlocks a wealth of synthetic possibilities, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of molecular fragments, enabling the systematic exploration of chemical space and the fine-tuning of molecular properties.
Physicochemical and Safety Properties
5-Iodoimidazo[1,5-a]pyridine is a stable, solid organic compound. A summary of its key properties is presented in the table below.
| Property | Value |
| CAS Number | 1060812-82-9 |
| Molecular Formula | C₇H₅IN₂ |
| Molecular Weight | 244.04 g/mol |
| IUPAC Name | 5-iodoimidazo[1,5-a]pyridine |
| Appearance | Solid (form may vary) |
| Purity | Typically >97% |
| Storage | Store at room temperature. |
Safety Information:
5-Iodoimidazo[1,5-a]pyridine should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of 5-Iodoimidazo[1,5-a]pyridine
The synthesis of 5-Iodoimidazo[1,5-a]pyridine is typically achieved through a two-step process: first, the synthesis of the parent imidazo[1,5-a]pyridine scaffold, followed by electrophilic iodination.
Synthesis of the Imidazo[1,5-a]pyridine Core
Numerous methods exist for the construction of the imidazo[1,5-a]pyridine ring system.[5] A common and efficient method involves the cyclocondensation of 2-(aminomethyl)pyridine with a suitable one-carbon electrophile.
Diagram: Synthesis of the Imidazo[1,5-a]pyridine Scaffold
Caption: General scheme for the synthesis of the imidazo[1,5-a]pyridine core.
Iodination of Imidazo[1,5-a]pyridine
The introduction of the iodine atom at the 5-position is achieved via an electrophilic aromatic substitution reaction. N-Iodosuccinimide (NIS) is a commonly used and effective iodinating agent for this transformation.[1] The reaction proceeds with high regioselectivity for the electron-rich 5-position of the imidazo[1,5-a]pyridine ring.
Experimental Protocol: Synthesis of 5-Iodoimidazo[1,5-a]pyridine
Materials:
-
Imidazo[1,5-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of imidazo[1,5-a]pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Iodoimidazo[1,5-a]pyridine.
Note: This is a generalized procedure. Reaction times and purification conditions may need to be optimized based on the specific scale and laboratory conditions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in 5-Iodoimidazo[1,5-a]pyridine is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility as a building block in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures. 5-Iodoimidazo[1,5-a]pyridine is an excellent substrate for this reaction, readily coupling with a wide variety of boronic acids and esters.
Diagram: Suzuki-Miyaura Coupling of 5-Iodoimidazo[1,5-a]pyridine
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Plausible Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
5-Iodoimidazo[1,5-a]pyridine
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DME)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or microwave vial, add 5-Iodoimidazo[1,5-a]pyridine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
The Heck reaction provides a means to form substituted alkenes from aryl halides. 5-Iodoimidazo[1,5-a]pyridine can be effectively coupled with a range of alkenes under Heck conditions.
Diagram: Heck Coupling of 5-Iodoimidazo[1,5-a]pyridine
Caption: General scheme for the Heck cross-coupling reaction.
Plausible Experimental Protocol: Heck Coupling
Materials:
-
5-Iodoimidazo[1,5-a]pyridine
-
Alkene (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (if required)
-
Base (e.g., Et₃N, K₂CO₃) (2.0 eq)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
-
Schlenk tube or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or sealed tube, add 5-Iodoimidazo[1,5-a]pyridine (1.0 eq), the palladium catalyst, and the ligand (if used).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the degassed solvent, the alkene, and the base.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir until completion.
-
Cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.
-
Take up the residue in an organic solvent and water, separate the layers, and extract the aqueous phase.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
5-Iodoimidazo[1,5-a]pyridine is a valuable and versatile building block for organic synthesis. Its straightforward preparation and high reactivity in palladium-catalyzed cross-coupling reactions make it an essential tool for researchers in drug discovery and materials science. The ability to readily introduce a diverse array of substituents at the 5-position allows for the efficient generation of compound libraries and the targeted synthesis of complex molecular architectures. This guide provides a solid foundation for the synthesis and application of this important heterocyclic compound.
References
- Hu, Z., Hou, J., Liu, J., Yu, W., & Chang, J. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(31), 5653-5660.
- Tran, R. Q., Dinh, L. P., Jacoby, S. A., Harris, N. W., Swann, W. A., Williamson, S. N., ... & Yet, L. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC advances, 11(46), 28347-28351.
- Advanced ChemBlocks Inc. (n.d.). 5-iodoimidazo[1,5-a]pyridine.
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved February 9, 2026, from [Link]
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PubChem. (n.d.). Imidazo(1,5-a)pyridine. Retrieved February 9, 2026, from [Link]
- MDPI. (2021). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 2436-2500.
- RSC Publishing. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16, 5653-5660.
- MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4125.
- ACS Publications. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(16), 5037-5040.
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